1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H13F3N2O It is characterized by the presence of a trifluoromethyl group, an imidazole ring, and a hydroxyl group
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 2-isopropylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes it a versatile compound for various applications .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: Lacks the imidazole ring, making it less versatile in terms of biological activity.
1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol: Similar structure but without the isopropyl group, which may affect its chemical reactivity and biological properties.
1,1,1-Trifluoro-3-(1-phenyl-1H-imidazol-2-yl)sulfanylpropan-2-ol: Contains a phenyl group and a sulfanyl group, providing different chemical and biological properties
These comparisons highlight the unique features of this compound, particularly its combination of a trifluoromethyl group, an imidazole ring, and a hydroxyl group, which contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
C9H13F3N2O |
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Molecular Weight |
222.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(2-propan-2-ylimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H13F3N2O/c1-6(2)8-13-3-4-14(8)5-7(15)9(10,11)12/h3-4,6-7,15H,5H2,1-2H3 |
InChI Key |
OYUAXZVBDVXKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC(C(F)(F)F)O |
Origin of Product |
United States |
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